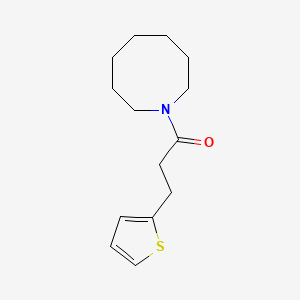![molecular formula C15H13N3O B7499562 N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide, commonly known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been identified as a potential therapeutic agent for the treatment of various types of cancers, including breast cancer, ovarian cancer, and lung cancer. The aim of
作用機序
Cmpd-1 exerts its anti-cancer effects by inhibiting the activity of CK2, which is a serine/threonine kinase that is overexpressed in many types of cancer cells. CK2 plays a critical role in cell survival and proliferation, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Cmpd-1 has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have a selective inhibitory effect on CK2, with little or no effect on other kinases. It has also been found to have low toxicity in normal cells, making it a potential therapeutic agent for cancer treatment. Cmpd-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
One of the main advantages of Cmpd-1 is its selective inhibitory effect on CK2, which makes it a potential therapeutic agent for cancer treatment. It has also been found to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of Cmpd-1 is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on Cmpd-1 should focus on its potential therapeutic application in different types of cancer, including breast cancer, ovarian cancer, and lung cancer. It should also investigate the optimal dosage and administration route of Cmpd-1, as well as its potential side effects. Further studies should also explore the molecular mechanisms underlying the anti-cancer effects of Cmpd-1, and its potential interaction with other chemotherapeutic agents. Finally, future research should aim to improve the solubility and bioavailability of Cmpd-1, to make it a more effective therapeutic agent for cancer treatment.
合成法
The synthesis of Cmpd-1 involves a multi-step process that includes the reaction of 4-chloro-3-nitropyridine with 4-cyanobenzyl chloride to form 4-cyanobenzyl 4-chloro-3-nitropyridine-2-carboxylate. This intermediate is then reduced with sodium borohydride to obtain 4-cyanobenzyl 4-chloro-3-aminopyridine-2-carboxylate. The final step involves the reaction of this intermediate with methyl isocyanate to produce Cmpd-1.
科学的研究の応用
Cmpd-1 has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Cmpd-1 has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(15(19)14-6-8-17-9-7-14)11-13-4-2-12(10-16)3-5-13/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNXAUXCLYPOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)





![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)

